Cyclolinopeptide B

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C56H83N9O9S |

|---|---|

Molekulargewicht |

1058.4 g/mol |

IUPAC-Name |

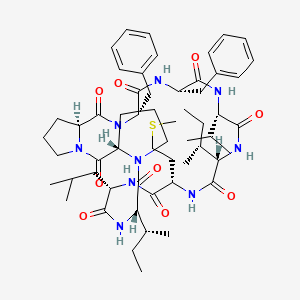

(3S,9S,12S,15S,18S,21S,24S,27S,30S)-24,27-dibenzyl-9,18-bis[(2R)-butan-2-yl]-12-(2-methylpropyl)-15-(2-methylsulfanylethyl)-21-propan-2-yl-1,7,10,13,16,19,22,25,28-nonazatricyclo[28.3.0.03,7]tritriacontane-2,8,11,14,17,20,23,26,29-nonone |

InChI |

InChI=1S/C56H83N9O9S/c1-10-35(7)46-54(72)57-39(26-29-75-9)48(66)58-40(30-33(3)4)50(68)63-47(36(8)11-2)56(74)65-28-19-25-44(65)55(73)64-27-18-24-43(64)52(70)60-41(31-37-20-14-12-15-21-37)49(67)59-42(32-38-22-16-13-17-23-38)51(69)61-45(34(5)6)53(71)62-46/h12-17,20-23,33-36,39-47H,10-11,18-19,24-32H2,1-9H3,(H,57,72)(H,58,66)(H,59,67)(H,60,70)(H,61,69)(H,62,71)(H,63,68)/t35-,36-,39+,40+,41+,42+,43+,44+,45+,46+,47+/m1/s1 |

InChI-Schlüssel |

BRDMGDLQYNAXNM-LNRPDFAYSA-N |

Isomerische SMILES |

CC[C@@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CC4=CC=CC=C4)CC5=CC=CC=C5)[C@H](C)CC)CC(C)C)CCSC |

Kanonische SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)CC4=CC=CC=C4)CC5=CC=CC=C5)C(C)CC)CC(C)C)CCSC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Cyclolinopeptide B: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclolinopeptide B is a naturally occurring cyclic nonapeptide isolated from flaxseed (Linum usitatissimum). As part of the larger family of cyclolinopeptides, it has garnered significant scientific interest due to its diverse biological activities, including immunosuppressive and potential anticancer properties. This technical guide provides an in-depth overview of the discovery and isolation of this compound, presenting detailed experimental protocols, quantitative data, and a summary of its known biological functions. The methodologies covered include various extraction techniques, purification by chromatographic methods, and analytical characterization. Furthermore, this document elucidates the molecular pathways influenced by cyclolinopeptides, offering insights for future research and drug development endeavors.

Discovery and Background

The exploration of cyclic peptides from flaxseed began with the discovery of Cyclolinopeptide A (CLA) in 1959 by Kaufmann and Tobschirbel from the sediments of crude flaxseed oil.[1] Subsequently, other cyclolinopeptides were identified and named alphabetically according to their order of discovery. This compound, a cyclic nonapeptide, was first identified in 1968 by Weygand.[2]

Cyclolinopeptides, also referred to as orbitides or linusorbs, are a class of hydrophobic cyclic peptides typically composed of eight to ten amino acid residues, with molecular weights ranging from 950 to 2300 Da.[1][3] These compounds are present in flaxseed and its oil at concentrations of 0.1% to 0.3%.[3] The diverse biological activities of cyclolinopeptides, including immunosuppressive, antimalarial, antitumor, and anti-inflammatory effects, have made them a subject of extensive research.[1][4]

Experimental Protocols for Isolation and Purification

The isolation and purification of this compound from Linum usitatissimum involve a multi-step process, beginning with extraction from flaxseed or flaxseed oil, followed by chromatographic separation and purification.

Extraction Methodologies

Several methods have been developed for the extraction of cyclolinopeptides from flaxseed and its derivatives. The choice of method can influence the yield and purity of the final product.

2.1.1. Solvent Extraction from Flaxseed Oil

This method involves the partitioning of cyclolinopeptides from the oil into a polar solvent.

-

Protocol:

-

Mix flaxseed oil with an equal volume of methanol.

-

Vortex the mixture for 10 minutes.

-

Sonicate the mixture at 30°C for 1 hour.[1]

-

Centrifuge the mixture at 14,000 rpm for 10 minutes to separate the methanolic phase from the oil.[1]

-

Collect the supernatant (methanolic phase) containing the cyclolinopeptides for further analysis and purification.[1]

-

Note: Variations in methanol volume (3, 5, 7, and 10 ml) and temperature (50 and 70°C) have also been investigated to optimize extraction efficiency.[1]

-

2.1.2. Solid-Phase Extraction (SPE) from Acetone Extracts

This technique is employed to separate cyclolinopeptides from other polar compounds in an initial acetone extract of flaxseed.

-

Protocol:

-

Obtain an acetone extract from ground flaxseed.

-

Use a Silica gel 60 solid-phase extraction (SPE) column to fractionate the extract.[2]

-

Elute the column with a suitable solvent system to isolate the cyclolinopeptide fraction.

-

Purification by High-Performance Liquid Chromatography (HPLC)

Following initial extraction, preparative HPLC is the primary method for purifying individual cyclolinopeptides.[3]

-

Protocol:

-

Dissolve the crude cyclolinopeptide extract in a suitable solvent (e.g., methanol).

-

Inject the sample onto a reversed-phase HPLC column. Commonly used stationary phases include octadecyl (C18) and phenylhexyl functional groups.[3]

-

Elute the cyclolinopeptides using a gradient or isocratic mobile phase. A common mobile phase consists of acetonitrile and water or methanol and water.[1][2]

-

Monitor the elution profile using a UV detector, typically at a wavelength of 214 nm for the detection of peptide bonds.[1][3]

-

Collect the fractions corresponding to the peak of this compound.

-

Confirm the identity and purity of the isolated this compound using analytical techniques such as mass spectrometry and NMR.[3]

-

Experimental Workflow for this compound Isolation

Caption: A generalized workflow for the isolation and purification of this compound.

Quantitative Data

The concentration of cyclolinopeptides can vary depending on the flaxseed cultivar, growing conditions, and the specific part of the seed.[5]

| Parameter | Value | Source Material | Reference |

| Total Cyclinopeptide Content | 0.1 - 0.3% | Flaxseed and Flaxseed Oil | [3] |

| CLP-B Stability | Among the least stable | Flaxseed Oil | [1] |

Table 1: Quantitative Overview of Cyclolinopeptides in Linum usitatissimum

| HPLC Parameter | Condition | Reference |

| Column | ZORBAX Eclipse XDB-C18 (150 x 4.6 mm i.d., 5 µm) | [2] |

| Mobile Phase | Acetonitrile (A) and Water (B) | [2] |

| Elution Gradient | 0 min to 30% A, 3 min to 40% A, 6 min to 45% A, 7 min to 65% A, hold at 65% A for 19 min, 22 min to 66% A, 23 min to 70% A, 24 min to 100% A, hold at 100% A for 26 min, and 31 min to 30% A | [2] |

| Flow Rate | 0.5 mL/min, increasing to 1.0 mL/min | [2] |

| Detection Wavelength | 214 nm | [1][3] |

Table 2: Example HPLC Conditions for Cyclolinopeptide Separation

Biological Activity and Signaling Pathways

Cyclolinopeptides, including this compound, exhibit a range of biological activities. Their immunosuppressive properties have been a primary focus of research.[6] Additionally, studies have highlighted their potential in anticancer, anti-inflammatory, and antimalarial applications.[4][7]

The anti-inflammatory effects of flaxseed-derived cyclic peptides have been linked to the modulation of key signaling pathways. Specifically, these peptides have been shown to suppress the activation of Toll-like receptor 4 (TLR4) in lipopolysaccharide (LPS)-induced macrophages.[8] This inhibition leads to the downregulation of the NF-κB and MAPK signaling cascades.[4][8]

NF-κB/MAPK Signaling Pathway Modulation by Cyclolinopeptides

Caption: Inhibition of the TLR4-mediated NF-κB/MAPK signaling pathway by cyclolinopeptides.

The suppression of these pathways results in a significant reduction in the transcription and expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as inflammatory mediators like iNOS and COX-2.[4]

Conclusion and Future Directions

This compound, since its discovery, has emerged as a promising natural product with significant therapeutic potential. The methodologies for its isolation and purification are well-established, primarily relying on solvent extraction and chromatographic techniques. The quantitative analysis of cyclolinopeptides in flaxseed highlights the variability and potential for optimization in extraction processes.

The elucidation of the biological activities of this compound and other related peptides, particularly their role in modulating inflammatory signaling pathways, opens up new avenues for drug discovery and development. Future research should focus on:

-

Optimizing large-scale purification methods to obtain higher yields of this compound for extensive preclinical and clinical studies.

-

Investigating the structure-activity relationships of this compound and its analogues to design more potent and specific therapeutic agents.

-

Further exploring the molecular mechanisms underlying its various biological effects to identify novel therapeutic targets.

The continued study of this compound from Linum usitatissimum holds considerable promise for the development of new pharmaceuticals for a range of diseases.

References

- 1. Identification and Characterization of the Stability of Hydrophobic Cyclolinopeptides From Flaxseed Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 3. Methods of extraction, separation and identification of cyclic peptides from flaxseed (Linum usitatissimum L.): A review | Sobolev | Food systems [fsjour.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Identification and Characterization of the Stability of Hydrophobic Cyclolinopeptides From Flaxseed Oil [frontiersin.org]

- 6. Identification and quantification of cyclolinopeptides in five flaxseed cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Chemical and Physical Properties of Cyclolinopeptide B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of Cyclolinopeptide B, a cyclic nonapeptide isolated from flaxseed (Linum usitatissimum). The document details its structural and physicochemical characteristics, outlines experimental protocols for its analysis, and elucidates its primary mechanism of biological activity.

Core Chemical and Physical Properties

This compound is a hydrophobic cyclic peptide that has garnered significant interest for its immunosuppressive properties.[1] Its core chemical and physical characteristics are summarized in the tables below.

Table 1: General Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅₆H₈₃N₉O₉S | [2][3] |

| Molecular Weight | 1058.4 g/mol | [2][4] |

| CAS Number | 193139-41-2 | [3][4] |

| Amino Acid Sequence | cyclo(Pro-Pro-Phe-Phe-Leu-Ile-Met-Leu-Ile) | [2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Experimental Conditions | Source |

| Solubility | Low in aqueous solutions; Soluble in organic solvents (DMSO, DMF, acetonitrile) | General observation for hydrophobic peptides.[5] | [5] |

| Melting Point | Not available | - | |

| Optical Rotation | [α]D -104.1° | c = 0.2 in Methanol | [6] |

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and characterization of this compound, as well as for the assessment of its biological activity.

This compound can be extracted from flaxseed oil using methods such as liquid-liquid extraction or sonication-assisted methanol extraction, followed by purification using chromatographic techniques.

Protocol: Sonication-Assisted Methanol Extraction (SAME) and RP-HPLC Purification

-

Extraction:

-

Mix 1 mL of flaxseed oil with 1 mL of methanol.

-

Vortex the mixture for 10 minutes.

-

Sonicate the mixture at 30°C for 1 hour.

-

Centrifuge the mixture at 14,000 rpm for 10 minutes.

-

Collect the supernatant containing the cyclolinopeptides.

-

-

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water. A typical gradient might start with a lower concentration of acetonitrile and gradually increase to elute the hydrophobic peptides.

-

Detection: UV detection at 214 nm (for the peptide bond) and 280 nm (for phenylalanine residues).

-

Fraction Collection: Collect fractions corresponding to the elution time of this compound, as determined by a standard or by mass spectrometry.

-

Protocol: Determination of Optical Rotation

-

Sample Preparation: Accurately weigh a small amount of purified this compound and dissolve it in a precise volume of methanol to achieve a known concentration (e.g., 0.2 g/100 mL).

-

Instrumentation: Use a polarimeter calibrated with a standard.

-

Measurement:

-

Fill the polarimeter cell (e.g., 1 dm path length) with the sample solution, ensuring no air bubbles are present.

-

Measure the angle of rotation at a specific wavelength (typically the sodium D-line, 589 nm) and temperature (e.g., 20°C).

-

Calculate the specific rotation using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

-

The immunosuppressive effect of this compound can be evaluated by its ability to inhibit lymphocyte proliferation and cytokine production.

Protocol: Lymphocyte Proliferation Assay (MTT Assay)

-

Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Seed the PBMCs in a 96-well plate at a density of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.

-

Treatment: Add various concentrations of this compound (dissolved in a suitable solvent like DMSO and diluted in media) to the wells. Include a positive control (e.g., phytohemagglutinin, PHA) to stimulate proliferation and a vehicle control (solvent alone).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader. A decrease in absorbance in the presence of this compound indicates inhibition of proliferation.

Protocol: Cytokine Production Assay (ELISA)

-

Cell Culture and Treatment: Culture PBMCs as described in the proliferation assay and treat with this compound and a stimulant (e.g., PHA or lipopolysaccharide, LPS).

-

Supernatant Collection: After an appropriate incubation period (e.g., 24-48 hours), centrifuge the plate and collect the cell culture supernatants.

-

ELISA: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentration of specific cytokines (e.g., IL-2, TNF-α) in the supernatants according to the manufacturer's instructions. A reduction in cytokine levels in the presence of this compound demonstrates its inhibitory effect.

Signaling Pathway

The primary mechanism of the immunosuppressive action of cyclolinopeptides, including this compound, is through the inhibition of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway. This pathway is crucial for the activation of T-lymphocytes and the subsequent production of pro-inflammatory cytokines.

The workflow for the inhibition of the calcineurin-NFAT signaling pathway by this compound is depicted below.

Pathway Description: Upon T-cell activation, intracellular calcium levels rise, leading to the activation of calmodulin. Calmodulin then activates the phosphatase calcineurin. Active calcineurin dephosphorylates the transcription factor NFAT, allowing it to translocate to the nucleus. In the nucleus, NFAT binds to DNA and promotes the transcription of genes encoding inflammatory cytokines, such as Interleukin-2 (IL-2). This compound exerts its immunosuppressive effect by directly inhibiting the phosphatase activity of calcineurin, thereby preventing the dephosphorylation and nuclear translocation of NFAT. This mechanism is analogous to that of the well-known immunosuppressant drug, Cyclosporin A.

References

Cyclolinopeptide B: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of a Naturally Occurring Cyclic Nonapeptide with Immunosuppressive and Anticancer Potential

Introduction

Cyclolinopeptide B (CLB) is a naturally occurring cyclic nonapeptide isolated from flaxseed (Linum usitatissimum). It belongs to a class of cyclic peptides known as cyclolinopeptides, which have garnered significant interest in the scientific community for their diverse biological activities. This technical guide provides a comprehensive overview of this compound, including its structure, biological functions, and the experimental methodologies used for its study. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Core Data and Structure

This compound is a hydrophobic cyclic nonapeptide with the amino acid sequence cyclo(Pro-Pro-Phe-Phe-Leu-Ile-Met-Leu-Val). Its cyclic structure contributes to its stability and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅₇H₈₅N₉O₉S |

| Molecular Weight | 1088.4 g/mol |

| Amino Acid Sequence | cyclo(Pro-Pro-Phe-Phe-Leu-Ile-Met-Leu-Val) |

| Source | Flaxseed (Linum usitatissimum) |

| Appearance | White to off-white powder |

| Solubility | Soluble in organic solvents like methanol |

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, most notably immunosuppressive and anticancer effects. The following tables summarize the available quantitative data on its bioactivity. It is important to note that some studies investigate mixtures of cyclolinopeptides, and the specific contribution of CLB may not always be individually quantified.

Anticancer Activity

This compound has been shown to exhibit cytotoxic effects against various cancer cell lines.[1][2] The mechanism of action is believed to involve the modulation of multiple signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis.[3][4]

Table 2: Anticancer Activity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Assay | Reference |

| SGC-7901 | Gastric Cancer | Not specified | Cytotoxicity | [3] |

| MCF-7 | Breast Cancer | Not specified | Cytotoxicity | [3] |

| B16-F10 | Melanoma | No cytotoxic effect | Cytotoxicity | [3] |

Note: While several studies report the anticancer effects of CLB, specific IC₅₀ values are not always provided. The cytotoxic effect is often described as a percentage of inhibition at a given concentration. For instance, in MCF-7 breast cancer cells, CLB showed 19% cytotoxicity at a concentration of 400 μg/mL after 48 hours of exposure.[3] In contrast, no cytotoxic effect was observed for CLB on melanoma cells.[3]

Immunosuppressive Activity

This compound has been reported to possess immunosuppressive properties, comparable to Cyclolinopeptide A (CLA).[3][5] Its mechanism is thought to involve the inhibition of lymphocyte proliferation.[3]

Table 3: Immunosuppressive Activity of this compound

| Assay System | Effect | Reference |

| Mitogen-induced human peripheral blood lymphocyte proliferation | Suppressed response | [3] |

| Mitogen-induced mouse lymphocyte proliferation | Inhibited proliferation | [3] |

Experimental Protocols

This section provides detailed methodologies for the isolation, synthesis, and biological evaluation of this compound, based on established protocols for cyclolinopeptides and cyclic peptides in general.

Isolation of this compound from Flaxseed

The following protocol outlines a general procedure for the extraction and purification of cyclolinopeptides from flaxseed oil, which can be adapted for the specific isolation of CLB.

Protocol:

-

Extraction:

-

Mix flaxseed oil with an equal volume of a methanol/water (e.g., 70:30 v/v) solution.

-

Vortex the mixture vigorously for 10-15 minutes.

-

Centrifuge the mixture to separate the phases.

-

Collect the upper methanol/water phase containing the cyclolinopeptides.

-

Repeat the extraction process on the oil phase to maximize yield.

-

-

Purification by Preparative HPLC:

-

Concentrate the collected methanol/water extracts under reduced pressure.

-

Redissolve the residue in a suitable solvent (e.g., methanol).

-

Inject the sample into a preparative high-performance liquid chromatography (HPLC) system.

-

Column: Phenyl-hexyl column.

-

Mobile Phase: A gradient of acetonitrile in water is typically used. An example gradient could be a linear increase from 40% to 80% acetonitrile over 20-30 minutes.

-

Detection: Monitor the elution profile at 214 nm (for the peptide bond) and 280 nm (if aromatic residues are of particular interest).

-

Collect the fractions corresponding to the peak of this compound based on retention time, which can be determined using an analytical standard.

-

Confirm the identity and purity of the isolated CLB using mass spectrometry and analytical HPLC.

-

Solid-Phase Synthesis of this compound

The following is a generalized protocol for the solid-phase synthesis of the linear precursor of this compound, followed by cyclization. This protocol is based on standard Fmoc/tBu chemistry.

Protocol:

-

Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for a C-terminal amide, or a 2-chlorotrityl chloride resin for a C-terminal acid) in an appropriate solvent like dimethylformamide (DMF).

-

Amino Acid Coupling Cycles (Fmoc/tBu Strategy):

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminus of the growing peptide chain using a solution of piperidine in DMF (e.g., 20%).

-

Washing: Wash the resin thoroughly with DMF to remove excess piperidine and by-products.

-

Coupling: Couple the next Fmoc-protected amino acid in the sequence (Val, Leu, Met, Ile, Leu, Phe, Phe, Pro, Pro) using a coupling agent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIEA) in DMF.

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat these deprotection, washing, and coupling steps for each amino acid in the sequence.

-

-

Cleavage of the Linear Peptide from the Resin:

-

After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with dichloromethane (DCM).

-

Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane/water) to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitate the linear peptide in cold diethyl ether, centrifuge, and lyophilize.

-

-

Cyclization:

-

Dissolve the purified linear peptide in a large volume of a suitable solvent (e.g., DMF or DCM) to achieve high dilution, which favors intramolecular cyclization over intermolecular polymerization.

-

Add a cyclization reagent (e.g., DPPA, HBTU/HOBt/DIEA).

-

Allow the reaction to proceed until completion, monitoring by HPLC.

-

-

Purification:

-

Remove the solvent under reduced pressure.

-

Purify the crude cyclic peptide by preparative HPLC using a suitable column and gradient, similar to the purification step in the isolation protocol.

-

Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

-

Cell Viability Assay (MTT/WST-8)

This protocol describes a method to assess the cytotoxic effects of this compound on cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control).

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Addition of Reagent:

-

For MTT assay: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the crystals.

-

For WST-8 assay: Add WST-8 solution to each well and incubate for 1-4 hours.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 450 nm for WST-8) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Lymphocyte Proliferation Assay

This protocol is used to evaluate the immunosuppressive activity of this compound by measuring its effect on lymphocyte proliferation.[6][7]

Protocol:

-

Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from fresh human or animal blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Culture and Stimulation:

-

Plate the PBMCs in a 96-well plate.

-

Treat the cells with different concentrations of this compound.

-

Stimulate the lymphocytes to proliferate using a mitogen such as phytohemagglutinin (PHA) or concanavalin A (ConA). Include unstimulated and vehicle-treated controls.

-

-

Incubation: Incubate the plates for 48-72 hours.

-

Proliferation Measurement:

-

[³H]-Thymidine Incorporation: Add [³H]-thymidine to the cultures for the final 18-24 hours of incubation. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

-

Colorimetric Assays (e.g., MTT, WST-8): Alternatively, use a colorimetric assay as described in section 3.3 to measure cell proliferation.

-

-

Data Analysis: Determine the effect of this compound on lymphocyte proliferation by comparing the results from treated wells to the stimulated control wells.

Signaling Pathways

The biological activities of this compound are mediated through its interaction with and modulation of key cellular signaling pathways.

Calcineurin-NFAT Signaling Pathway (Immunosuppression)

The immunosuppressive activity of cyclolinopeptides is often attributed to the inhibition of the calcineurin-NFAT signaling pathway, a critical pathway for T-cell activation.[8][9] While direct evidence for this compound is limited, its structural similarity to Cyclolinopeptide A suggests a similar mechanism of action.

Mechanism:

-

T-cell receptor (TCR) activation leads to an increase in intracellular calcium levels, which in turn activates calcineurin, a calcium-dependent phosphatase.

-

Activated calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT).

-

Dephosphorylated NFAT translocates to the nucleus and induces the transcription of genes encoding cytokines, such as Interleukin-2 (IL-2), which are crucial for T-cell proliferation and the immune response.

-

This compound is proposed to first bind to an intracellular protein called cyclophilin.

-

The this compound-cyclophilin complex then binds to calcineurin, inhibiting its phosphatase activity.

-

This inhibition prevents the dephosphorylation and nuclear translocation of NFAT, thereby suppressing IL-2 production and T-cell proliferation.

AKT/JNK Signaling Pathway (Anticancer Activity)

This compound has been reported to modulate the AKT/JNK signaling pathway, which plays a crucial role in cell proliferation, survival, and apoptosis.[1][4]

Mechanism:

-

AKT Pathway: The AKT pathway is a major survival pathway that promotes cell proliferation and inhibits apoptosis. This compound is suggested to inhibit the phosphorylation and activation of AKT, thereby suppressing cell survival signals.

-

JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway is a stress-activated pathway that can lead to apoptosis. This compound may activate the JNK pathway, promoting programmed cell death in cancer cells.

The dual effect of inhibiting a pro-survival pathway (AKT) and activating a pro-apoptotic pathway (JNK) contributes to the anticancer activity of this compound.

RANKL Signaling Pathway (Potential in Bone-Related Disorders)

Cyclolinopeptides have been shown to inhibit osteoclast differentiation, a process primarily driven by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway. This suggests a potential therapeutic application for this compound in bone-related disorders characterized by excessive bone resorption.

Mechanism:

-

RANKL binds to its receptor, RANK, on the surface of osteoclast precursors.

-

This binding initiates a signaling cascade that leads to the differentiation of precursors into mature, bone-resorbing osteoclasts.

-

Cyclolinopeptides, and potentially this compound, are thought to inhibit this process by downregulating the expression of the RANK receptor on osteoclast precursors.

-

By reducing the number of RANK receptors, this compound can decrease the sensitivity of precursor cells to RANKL, thereby inhibiting osteoclastogenesis and bone resorption.

Conclusion and Future Directions

This compound is a promising natural product with significant therapeutic potential, particularly in the fields of immunology and oncology. Its well-defined structure and demonstrated biological activities make it an attractive lead compound for drug development.

Future research should focus on:

-

Detailed Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its in vivo efficacy.

-

Structure-Activity Relationship (SAR) Studies: To identify the key structural features responsible for its biological activities and to design more potent and selective analogs.

-

Elucidation of Molecular Targets: To precisely identify the direct binding partners of this compound within the cell to further clarify its mechanisms of action.

-

Preclinical and Clinical Trials: To evaluate the safety and efficacy of this compound or its derivatives in relevant disease models and eventually in human subjects.

This technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. The combination of its natural origin, potent bioactivities, and amenability to chemical synthesis makes it a compelling candidate for future drug discovery efforts.

References

- 1. Immunosuppressive activity of cyclolinopeptide A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer Potential of the Cyclolinopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JNK antagonizes Akt-mediated survival signals by phosphorylating 14-3-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. JNK antagonizes Akt-mediated survival signals by phosphorylating 14-3-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Structure of Cyclolinopeptide B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclolinopeptide B (CLB) is a naturally occurring cyclic nonapeptide isolated from flaxseed (Linum usitatissimum). It belongs to a class of compounds known as cyclolinopeptides, which have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the core structure of this compound, including its physicochemical properties, methods of isolation and synthesis, and detailed spectroscopic data. Furthermore, it delves into its biological functions, with a particular focus on its immunosuppressive and anticancer mechanisms, providing a foundation for future research and drug development endeavors.

Introduction

Cyclolinopeptides are a family of cyclic peptides predominantly found in flaxseed and its oil.[1][2] Among these, this compound has been identified as a compound with significant therapeutic potential. Structurally, it is a cyclic nonapeptide with the amino acid sequence cyclo(Met-Leu-Ile-Pro-Pro-Phe-Phe-Val-Ile).[3] Its cyclic nature and the specific arrangement of hydrophobic and proline residues contribute to its unique three-dimensional conformation and subsequent biological activities. These activities include immunosuppression, anticancer effects, and antimalarial properties, making it a valuable lead compound for drug discovery.[4] This guide aims to provide a detailed technical understanding of this compound's structure and function.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and analysis.

| Property | Value | Reference |

| Molecular Formula | C₅₆H₈₃N₉O₉S | [3] |

| Molecular Weight | 1058.4 g/mol | [3] |

| Amino Acid Sequence | cyclo(Met-Leu-Ile-Pro-Pro-Phe-Phe-Val-Ile) | [3] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. Poorly soluble in water. |

Experimental Protocols

Isolation and Purification of this compound from Linum usitatissimum

The isolation of this compound from flaxseed typically involves extraction with an organic solvent followed by chromatographic purification.

Workflow for Isolation and Purification:

Detailed Methodology:

-

Preparation of Flaxseed Material: Cold-pressed flaxseed cake is milled into a fine powder. A dry-screening process can be employed to separate the kernel and hull fractions, with the cyclolinopeptide-enriched kernel fraction being used for extraction.[1]

-

Extraction: The milled flaxseed material is extracted with ethanol. Sonication-assisted methanol extraction is another effective method. For instance, 1 mL of flaxseed oil can be mixed with 1 mL of methanol, vortexed for 10 minutes, and sonicated at 30°C for 1 hour.[2]

-

Liquid-Liquid Partition: The crude extract is subjected to liquid-liquid partitioning to separate polar and non-polar compounds.

-

Precipitation: The partitioned extract is concentrated, and cyclolinopeptides are precipitated.

-

Preparative High-Performance Liquid Chromatography (HPLC): The precipitate is redissolved and subjected to preparative HPLC for the final purification of this compound. A phenyl-hexyl column is often used for efficient separation.[2]

Solid-Phase Peptide Synthesis (SPPS) of this compound

Solid-phase peptide synthesis provides a synthetic route to obtain this compound and its analogs. The Fmoc/tBu strategy is commonly employed.

Workflow for Solid-Phase Peptide Synthesis:

References

Cyclolinopeptide B: A Technical Guide to a Bioactive Peptide from Flaxseed

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclolinopeptide B (CLB) is a naturally occurring cyclic nonapeptide isolated from flaxseed (Linum usitatissimum). It belongs to a class of bioactive peptides known as cyclolinopeptides (CLPs), which have garnered significant interest in the scientific community for their diverse pharmacological activities. The history of cyclolinopeptides dates back to 1959 with the discovery of Cyclolinopeptide A (CLA). Subsequent research led to the isolation and characterization of a series of related peptides, designated alphabetically. However, the discovery of evolidine from the Australian rainforest tree Melicope xanthoxyloides in the 1950s predates that of CLA, making it the first known plant-derived cyclic peptide. Cyclolinopeptides, including CLB, are characterized by their cyclic structure, which contributes to their stability and biological activity. This guide provides an in-depth technical overview of this compound, including its biological effects, experimental protocols for its study, and the signaling pathways it modulates.

Biological Activities of this compound

This compound exhibits a range of biological activities, most notably immunosuppressive and anticancer effects. While specific IC50 values for this compound are not extensively reported in publicly available literature, existing studies provide valuable quantitative and qualitative data on its bioactivity.

Immunosuppressive Activity

This compound has been shown to possess immunosuppressive properties comparable to Cyclolinopeptide A. These effects are attributed to the inhibition of T-cell proliferation and the modulation of cytokine production. Analogs of CLB have demonstrated high immunosuppressive activity in cellular immune responses. The mechanism is believed to involve the inhibition of calcineurin, a key enzyme in T-cell activation, similar to the action of cyclosporin A.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. The data, while not always presented as IC50 values, indicates a potential role for CLB in cancer therapy.

| Cell Line | Cancer Type | Activity Metric | Concentration/Value | Reference |

| MCF-7 | Breast Cancer | Cytotoxicity | 19% | |

| SK-BR-3 | Breast Cancer | Cytotoxicity | 41% | |

| SGC-7901 | Gastric Cancer | Antitumor cytotoxic activity | Not specified | |

| Osteoclast Precursors | - | Inhibition of osteoclast differentiation (for related CLPs) | IC50 for CLP-F, H, I |

Experimental Protocols

Isolation of this compound from Flaxseed

A common method for isolating this compound and other cyclolinopeptides from flaxseed involves solvent extraction followed by chromatographic separation.

Materials:

-

Flaxseed cake or oil

-

Ethanol

-

Methanol

-

Water

-

Silica gel for chromatography

-

High-Performance Liquid Chromatography (HPLC) system

Protocol:

-

Extraction:

-

Mill the cold-pressed flaxseed cake.

-

Perform ethanol extraction of the milled cake.

-

Partition the extract to separate polar and non-polar compounds.

-

Precipitate the cyclolinopeptides from the appropriate fraction.

-

-

Purification:

-

Subject the crude extract to silica gel column chromatography for initial purification.

-

Further purify the cyclolinopeptide-containing fractions using reverse-phase HPLC to isolate this compound.

-

Solid-Phase Synthesis of this compound

Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is a standard method for the chemical synthesis of peptides like this compound.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids corresponding to the sequence of CLB

-

Coupling reagents (e.g., HBTU, HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine in dimethylformamide (DMF) for Fmoc deprotection

-

Trifluoroacetic acid (TFA) for cleavage

-

Solvents (DMF, dichloromethane (DCM))

Protocol:

-

Resin Preparation: Swell the Rink Amide resin in DMF.

-

Amino Acid Coupling:

-

Remove the Fmoc protecting group from the resin using a piperidine solution.

-

Activate the carboxyl group of the first Fmoc-protected amino acid using coupling reagents.

-

Couple the activated amino acid to the resin in the presence of DIPEA.

-

Wash the resin thoroughly.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence.

-

Cleavage and Deprotection: Once the linear peptide is assembled, cleave it from the resin and remove the side-chain protecting groups using a TFA-based cleavage cocktail.

-

Cyclization: Perform the head-to-tail cyclization of the linear peptide in solution, typically using a coupling reagent under dilute conditions to favor intramolecular reaction.

-

Purification: Purify the resulting crude this compound using reverse-phase HPLC.

Signaling Pathways Modulated by this compound

The biological effects of this compound are mediated through its interaction with various cellular signaling pathways.

AKT/JNK Signaling Pathway

This compound has been shown to modulate the AKT/JNK signaling pathway, which is crucial in regulating cell proliferation and apoptosis. By inhibiting this pathway, CLB can suppress the growth of cancer cells.

Apoptosis Pathway

This compound can induce apoptosis in cancer cells through the intrinsic pathway. This involves the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

RANKL/RANK Signaling Pathway

In the context of bone metabolism, cyclolinopeptides have been found to inhibit osteoclast differentiation by downregulating the expression of RANK (Receptor Activator of Nuclear Factor κB). RANKL (RANK Ligand) is a key cytokine that binds to RANK and initiates a signaling cascade leading to osteoclastogenesis. By reducing RANK expression, cyclolinopeptides can interfere with this process.

Conclusion

This compound is a promising bioactive peptide with demonstrated immunosuppressive and anticancer activities. This technical guide provides a summary of its biological effects, detailed methodologies for its isolation and synthesis, and an overview of the key signaling pathways it modulates. Further research is warranted to fully elucidate its therapeutic potential, including the determination of specific IC50 values across a broader range of cell lines and disease models. The development of more efficient synthesis and purification protocols will also be crucial for advancing the study and potential clinical application of this compound and other related cyclolinopeptides.

Cyclolinopeptide B: A Technical Guide on its Source, Abundance, and Analysis in Flaxseed

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclolinopeptide B (CLB) is a cyclic nonapeptide belonging to the cyclolinopeptide (CLP) family, a group of hydrophobic, cyclic peptides naturally occurring in flaxseed (Linum usitatissimum L.).[1][2] These compounds have garnered significant scientific interest due to their diverse biological activities, including immunosuppressive, anticancer, and antimalarial properties.[3][4][5] This technical guide provides an in-depth overview of this compound, focusing on its natural source, abundance in flaxseed, and the analytical methodologies employed for its study. The information is tailored for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Source and Natural Abundance of this compound in Flaxseed

The primary and most well-documented natural source of this compound is the seed of the flax plant (Linum usitatissimum L.) and its derived products, particularly cold-pressed flaxseed oil.[1][3][4] CLPs, including CLB, are considered secondary metabolites of the flax plant. The concentration of these peptides can vary significantly depending on the flaxseed cultivar, environmental growing conditions, and the processing methods used for oil extraction and refining.[3][6]

The total concentration of cyclolinopeptides in flaxseed can range from approximately 189 µg/g to 303 µg/g.[6] Within the seed, CLPs are found in higher concentrations in the cotyledon compared to the seed coat.[6][7] Among the various cyclolinopeptides, this compound has been noted for its relative instability compared to other CLPs like A and C.[3][5][8]

Quantitative Data on Cyclolinopeptide Content

The following tables summarize the quantitative data on cyclolinopeptide concentrations in flaxseed and its products as reported in the literature.

Table 1: Total Cyclolinopeptide Concentration in Different Flaxseed Cultivars

| Flaxseed Cultivar | Total Cyclolinopeptide Concentration (µg/g of seed) |

| Flanders | 189 |

| Somme | 303 |

Source: Gui et al., 2012[6]

Table 2: Distribution of Cyclolinopeptides in Flaxseed Fractions

| Flaxseed Fraction | Total Cyclolinopeptide Concentration (µg/g) |

| Cotyledon | 291.9 |

| Seed Coat (Endosperm) | 123.1 |

| Mucilage | Not Present |

Source: Gui et al., 2012[7]

Table 3: General Abundance of Cyclolinopeptides in Flaxseed Products

| Product | Cyclolinopeptide Content |

| Flaxseed | 0.1% to 0.3% |

| Flaxseed Oil | 0.1% to 0.3% |

| Cold-Pressed Flaxseed Oil | Highest concentration |

| Expeller-Extracted Crude Oil | High concentration |

| Flaxseed Meal | Lower concentration |

Source: Various, including Sobolev et al., 2022 and Gui et al., 2012[6][9][10]

Experimental Protocols

The extraction, isolation, and quantification of this compound and other CLPs from flaxseed require specific methodologies due to their hydrophobic nature. The following sections detail the common experimental protocols cited in the literature.

Extraction of Cyclolinopeptides from Flaxseed Oil

1. Liquid-Liquid Extraction:

-

Objective: To partition the hydrophobic CLPs from the lipid matrix of the oil into a polar solvent.

-

Protocol:

-

Mix 700 µl of flaxseed oil with 700 µl of a methanol/water mixture (e.g., 80:20 v/v).[3]

-

Vortex the mixture vigorously for 10 minutes to ensure thorough mixing and extraction.[3]

-

Centrifuge the mixture at 14,000 rpm for 10 minutes to separate the phases.[3]

-

Collect the supernatant (methanol/water phase containing the CLPs) for further analysis.[3] An optimized version of this method includes a preheating step of the methanol-water mixture to 90°C before extraction.[3]

-

2. Sonication-Assisted Methanol Extraction (SAME):

-

Objective: To enhance the extraction efficiency of CLPs from flaxseed oil using ultrasonic waves.

-

Protocol: This method, while mentioned as a technique used for CLP extraction, lacks detailed, step-by-step public documentation in the reviewed sources. It generally involves immersing the sample in a solvent (methanol) and applying ultrasonic waves to facilitate the release of target compounds.

Isolation of Cyclolinopeptides

Solid-Phase Extraction (SPE) with Silica Gel:

-

Objective: To separate CLPs from other components of the crude extract based on polarity.

-

Protocol:

-

Use a silica gel 60 solid-phase extraction column.[1]

-

Apply the crude extract (dissolved in a non-polar solvent) to the column.

-

Wash the column with less polar solvents (e.g., hexane, 20% ethyl acetate in hexane, 50% ethyl acetate in hexane) to elute non-polar compounds like triacylglycerols.[1]

-

Elute the cyclolinopeptides from the silica gel using more polar solvents, such as 100% ethyl acetate followed by 10% methanol in dichloromethane.[1]

-

Quantification of Cyclolinopeptides

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Objective: To separate, identify, and quantify individual cyclinopeptides, including this compound.

-

Typical System: An Agilent 1200 series HPLC system or equivalent, equipped with a quaternary pump, a diode array detector (DAD), and an autosampler.[1]

-

Column: A ZORBAX Eclipse XDB-C18 column (150 x 4.6 mm i.d., 5 µm particle size) is commonly used.[1]

-

Mobile Phase: A gradient of acetonitrile (A) and water (B).[1]

-

Elution Gradient:

-

0 min: 30% A at 0.5 mL/min

-

3 min: 40% A at 0.5 mL/min

-

6 min: 45% A at 0.5 mL/min

-

7 min: 65% A at 0.5 mL/min

-

19 min: Hold at 65% A at 0.5 mL/min

-

22 min: 66% A at 0.5 mL/min

-

23 min: 70% A at 1.0 mL/min

-

24 min: 100% A at 1.0 mL/min

-

26 min: Hold at 100% A

-

31 min: Return to 30% A

-

A 10-minute equilibration with 30% A is performed at the end of each run.[1]

-

-

Detection: Wavelengths of 214 nm (for peptide bonds), 244 nm (for phenylalanine), and 280 nm (for tryptophan) are typically monitored.[1]

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of an internal or external standard curve.[2]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for CLP Analysis

Caption: Workflow for the extraction, isolation, and quantification of cyclolinopeptides from flaxseed.

Putative Signaling Pathway for this compound

Based on literature indicating the modulation of the AKT/JNK pathway by Cyclolinopeptides A and B, the following diagram illustrates a potential mechanism of action.

Caption: Putative signaling pathway of this compound modulating the AKT/JNK pathway.

Conclusion

This compound, a constituent of flaxseed, presents a compelling subject for research in natural product chemistry and pharmacology. Its presence and concentration in flaxseed are influenced by a variety of factors, necessitating robust and standardized analytical methods for accurate quantification. The experimental protocols detailed in this guide provide a foundation for researchers to extract, isolate, and analyze this compound and other related cyclolinopeptides. Further investigation into the specific biological activities and mechanisms of action of this compound, such as its role in the AKT/JNK signaling pathway, will be crucial for unlocking its full therapeutic potential.

References

- 1. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Identification and Characterization of the Stability of Hydrophobic Cyclolinopeptides From Flaxseed Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Potential of the Cyclolinopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Identification and Characterization of the Stability of Hydrophobic Cyclolinopeptides From Flaxseed Oil [frontiersin.org]

- 6. Cyclolinopeptides in flaxseed and flaxseed products [harvest.usask.ca]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Identification and Quantification of Cyclolinopeptides in Five Flaxseed Cultivars [ouci.dntb.gov.ua]

- 10. Methods of extraction, separation and identification of cyclic peptides from flaxseed (Linum usitatissimum L.): A review | Sobolev | Food systems [fsjour.com]

Cyclolinopeptide B: A Technical Guide to its Classification, Properties, and Analysis as a Bioactive Oligopeptide

Abstract

Cyclolinopeptide B (CLB) is a naturally occurring cyclic peptide isolated from flaxseed (Linum usitatissimum) that has garnered significant attention from the scientific community for its diverse biological activities, including immunosuppressive and anticancer effects.[1][2] Structurally, it is a nonapeptide, composed of nine amino acid residues linked in a circular fashion. This composition firmly classifies it as a cyclic oligopeptide. This technical guide provides an in-depth analysis of this compound, beginning with its formal classification. It summarizes its physicochemical properties and key bioactivities through structured data tables. Furthermore, this document details the experimental protocols for its extraction, analysis, and biological evaluation, and visualizes key signaling pathways and workflows using Graphviz diagrams to support researchers, scientists, and drug development professionals in their work with this promising biomolecule.

Introduction: Classification of this compound as an Oligopeptide

Peptides are short chains of amino acids linked by peptide bonds. They are broadly classified based on the number of constituent amino acid residues. An oligopeptide consists of a small number of amino acids, typically between two and twenty.

Cyclolinopeptides (CLPs) are a family of cyclic, hydrophobic peptides found in flaxseed and its oil.[3] These peptides are also referred to as linusorbs or orbitides and are generally composed of eight, nine, or ten amino acid residues.[1][3] this compound is a specific member of this family, first identified as a cyclic nonapeptide.[4][5] Its structure consists of nine L-amino acids in the sequence: cyclo[Ile-Met-Leu-Ile-Pro-Pro-Phe-Phe-Val].[6]

Based on this structural evidence, this compound, with its nine amino acid residues, is unequivocally classified as a cyclic oligopeptide . This classification distinguishes it from larger polypeptides and proteins and is fundamental to understanding its physicochemical behavior, mechanism of action, and potential for therapeutic development.

Physicochemical Properties and Bioactivities

The distinct chemical structure of this compound underpins its biological functions. Its cyclic nature and the hydrophobicity of its constituent amino acids contribute to its stability and ability to interact with biological membranes and proteins.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅₆H₈₃N₉O₉S | [6] |

| Amino Acid Sequence | cyclo[Ile-Met-Leu-Ile-Pro-Pro-Phe-Phe-Val] | [6] |

| Molecular Weight | 1086.4 g/mol | [6] |

| Type | Cyclic Nonapeptide | [3][4] |

| Origin | Linum usitatissimum (Flaxseed) |[3][6] |

This compound has demonstrated a range of biological activities in preclinical studies. Its immunosuppressive and anticancer properties are of particular interest for drug development.

Table 2: Summary of Reported Bioactivities of this compound

| Activity | Experimental Model | Key Quantitative Findings | Source |

|---|---|---|---|

| Immunosuppressive | Mitogen-induced human peripheral blood lymphocytes | Suppressed mitogen-induced response and lymphocyte proliferation. | [1] |

| Anticancer | Human breast cancer cells (MDA-MB-231) | Showed concentration-dependent cytotoxic effects (at 25-400 µM), though less potent than Cyclolinopeptide A. | [2] |

| Anticancer | Human gastric cancer cells (SGC-7901) | Demonstrated significant antitumor cytotoxic activity. | [2] |

| Anticancer | Melanoma cells (B16-F10) | No significant cytotoxicity effect was observed after 48h. | [2] |

| Anti-inflammatory | LPS-induced RAW 264.7 cells | Suppresses the modulation of NF-κB/MAPK signaling pathways. |[7] |

Key Signaling Pathways Modulated by this compound

The biological effects of this compound are mediated through the modulation of complex intracellular signaling pathways.[1] Research indicates that this compound, along with Cyclolinopeptide A, can modulate the AKT/JNK signaling pathway to inhibit cell proliferation.[1] The AKT pathway is a critical regulator of cell survival and proliferation, while the JNK pathway is involved in stress responses and apoptosis. By influencing these pathways, CLB can exert its anticancer effects.

Experimental Methodologies

Reproducible and standardized protocols are essential for the study of this compound. This section details common methods for its extraction, analysis, and bioactivity assessment.

Cyclolinopeptides are typically extracted from flaxseed oil due to their hydrophobic nature. An efficient method is the "hot methanol-water extraction".[3] Following crude extraction, preparative High-Performance Liquid Chromatography (HPLC) is employed for purification.

Table 3: Example Parameters for Preparative HPLC Isolation of Cyclolinopeptides

| Parameter | Value | Source |

|---|---|---|

| Column | Phenyl-hexyl | [8] |

| Mobile Phase A | Water | [8] |

| Mobile Phase B | Acetonitrile (ACN) | [8] |

| Gradient | 40% ACN to 80% ACN | [8] |

| Flow Rate | 16 mL/min | [8] |

| Sample Loading | 12.5 mg in methanol (80 mg/mL) |[8] |

Reversed-phase HPLC coupled with mass spectrometry (MS) is the standard for identifying and quantifying this compound.

Table 4: Example HPLC-MS Analytical Conditions for this compound

| Parameter | Value | Source |

|---|---|---|

| Analytical Column | Phenomenex Kinetex C18 | [3] |

| Mobile Phase | Isocratic: 70% methanol, 30% water | [3] |

| Flow Rate | 0.5 mL/min | [3] |

| Column Temperature | 25°C | [3] |

| Detection (UV) | 214 nm (peptide bonds), 260 nm (phenylalanine) | [3] |

| Mass Spectrometer | Q Exactive Hybrid Quadrupole-Orbitrap |[3] |

The cytotoxic effect of this compound on cancer cells is commonly evaluated using colorimetric assays like the WST-8 assay, which measures cell viability.

Protocol Outline: WST-8 Cytotoxicity Assay

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a predetermined density and allow them to adhere for 24 hours.[2]

-

Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the CLB-containing medium. Include untreated and vehicle-only controls.

-

Incubation: Incubate the cells with the compound for a specified duration, typically 24 to 48 hours.[2]

-

Assay: Add WST-8 reagent to each well and incubate for 1-4 hours until a visible color change occurs.

-

Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion

This compound is a bioactive cyclic oligopeptide with significant potential in pharmacology and drug development. Its classification is based on its definitive structure as a nonapeptide. Its demonstrated immunosuppressive, anti-inflammatory, and anticancer activities, mediated through the modulation of key cellular signaling pathways, make it a compelling subject for further research. The standardized protocols for extraction, analysis, and biological screening outlined in this guide provide a framework for scientists to explore the therapeutic applications of this valuable natural product.

References

- 1. Anticancer Potential of the Cyclolinopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Potential of the Cyclolinopeptides [mdpi.com]

- 3. Identification and Characterization of the Stability of Hydrophobic Cyclolinopeptides From Flaxseed Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. harvest.usask.ca [harvest.usask.ca]

- 5. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 6. This compound | C56H83N9O9S | CID 10581956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A practical and fast isolation of 12 cyclolinopeptides (linusorbs) from flaxseed oil via preparative HPLC with phenyl-hexyl column - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigation into the Therapeutic Potential of Cyclolinopeptide B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclolinopeptide B (CLP-B) is a cyclic nonapeptide predominantly isolated from flaxseed (Linum usitatissimum)[1][2]. As a member of the cyclolinopeptide family, it has garnered scientific interest for its diverse biological activities, most notably its potent immunosuppressive effects[1][3][4]. Emerging research also points towards its potential as an anticancer agent, capable of inducing apoptosis and cell cycle arrest in various cancer cell lines[2]. This technical guide provides a comprehensive overview of the preliminary investigations into the therapeutic effects of this compound, detailing its known biological activities, the experimental methodologies used to assess these effects, and the signaling pathways it is proposed to modulate. All quantitative data is summarized for clarity, and key experimental workflows and signaling pathways are visualized.

Core Data Summary

Table 1: Immunosuppressive and Cytotoxic Activities of this compound and Related Compounds

| Compound | Biological Activity | Cell Line / Model | IC50 / Effective Concentration | Reference |

| This compound | Immunosuppressive | Human Peripheral Blood Lymphocytes (Concanavalin A-induced) | 44 ng/mL | [3][4] |

| Cyclolinopeptide A | Immunosuppressive | Mouse Lymphocytes (Concanavalin A-induced) | 2.5 µg/mL | [4] |

| This compound | Immunosuppressive | Mouse Lymphocytes (Concanavalin A-induced) | 39 µg/mL | [4] |

| Cyclosporine A | Immunosuppressive | Human Peripheral Blood Lymphocytes (Concanavalin A-induced) | Comparable to this compound | [3][4] |

| This compound | Cytotoxic | MCF-7 (Breast Cancer) | 19% cytotoxicity at 25-400 µg/mL | [2] |

| This compound | Cytotoxic | SK-BR-3 (Breast Cancer) | 41% cytotoxicity at 25-400 µg/mL | [2] |

Potential Therapeutic Effects

Immunosuppressive Activity

This compound has demonstrated significant immunosuppressive properties, comparable to the well-established immunosuppressant, Cyclosporine A[3][4]. Its primary mechanism of action in this regard is the inhibition of T-lymphocyte proliferation[4]. This effect is crucial in preventing organ transplant rejection and managing autoimmune diseases.

Anticancer Potential

Preliminary in vitro studies have highlighted the potential of this compound as an anticancer agent. It has been shown to induce cytotoxic effects, apoptosis, and cell cycle arrest in various cancer cell lines, including breast and gastric cancer[2].

-

Apoptosis Induction: this compound, along with other cyclolinopeptides, is believed to induce apoptosis by modulating the expression of key regulatory proteins. This includes the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins[2].

-

Cell Cycle Arrest: Studies on gastric cancer cells have shown that cyclolinopeptides can cause cell cycle arrest, a critical mechanism for controlling cancer cell proliferation[2].

Signaling Pathways

The therapeutic effects of this compound are thought to be mediated through the modulation of key intracellular signaling pathways, particularly the PI3K/AKT and JNK pathways, which are critical in regulating cell survival, proliferation, and apoptosis.

PI3K/PDK1/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/3-phosphoinositide-dependent kinase 1 (PDK1)/Protein Kinase B (AKT) pathway is a central regulator of cell survival and proliferation. In many cancers, this pathway is hyperactivated. It is hypothesized that this compound may exert its anticancer effects by inhibiting this pathway.

Caption: Putative inhibition of the PI3K/AKT signaling pathway by this compound.

MKK4/MKK7/JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway, activated by stress signals, plays a dual role in cell fate, promoting either survival or apoptosis depending on the context. MKK4 and MKK7 are the primary upstream kinases that phosphorylate and activate JNK. Modulation of this pathway by this compound could be a key mechanism in its pro-apoptotic effects in cancer cells.

Caption: Putative modulation of the JNK signaling pathway by this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the investigation of this compound's therapeutic effects.

Lymphocyte Proliferation Assay (CFSE-based)

This assay is used to assess the inhibitory effect of this compound on T-lymphocyte proliferation.

Caption: Experimental workflow for the CFSE-based lymphocyte proliferation assay.

Methodology:

-

Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

CFSE Staining: Resuspend PBMCs at 1x10^6 cells/mL in PBS and add CFSE to a final concentration of 5 µM. Incubate for 10 minutes at 37°C. Quench the staining by adding five volumes of ice-cold culture medium.

-

Cell Culture and Treatment: Plate CFSE-labeled PBMCs in a 96-well plate at 2x10^5 cells/well. Stimulate the cells with a mitogen such as Concanavalin A (5 µg/mL). Add this compound at various concentrations.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Flow Cytometry: Harvest the cells and analyze by flow cytometry. CFSE fluorescence is measured in the FITC channel. Proliferation is assessed by the sequential halving of CFSE fluorescence in daughter cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Seed cancer cells (e.g., MCF-7) in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle after treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Culture gastric cancer cells and treat with this compound for a specified duration.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing.

-

Staining: Wash the fixed cells with PBS and then resuspend in a solution containing Propidium Iodide and RNase A. Incubate for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA. This allows for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of p-AKT and p-JNK

This technique is used to detect changes in the phosphorylation status of AKT and JNK, indicating the modulation of their respective signaling pathways by this compound.

Methodology:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies specific for phosphorylated AKT (p-AKT), total AKT, phosphorylated JNK (p-JNK), and total JNK overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The preliminary evidence strongly suggests that this compound possesses significant therapeutic potential, particularly in the realms of immunosuppression and oncology. Its ability to inhibit T-lymphocyte proliferation and induce apoptosis and cell cycle arrest in cancer cells warrants further investigation. Future research should focus on elucidating the precise molecular targets of this compound within the PI3K/AKT and JNK signaling pathways. In vivo studies are essential to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this promising natural compound. Furthermore, structure-activity relationship studies could lead to the design of more potent and selective analogs of this compound for therapeutic development.

References

- 1. Cyclic Peptides for the Treatment of Cancers: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Potential of the Cyclolinopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A fluorogenic cyclic peptide for imaging and quantification of drug-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Cyclolinopeptide B

These application notes provide a detailed protocol for the separation and quantification of Cyclolinopeptide B, a cyclic nonapeptide found in flaxseed and flax oil with known immunosuppressive activity.[1][2] The described method is intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.

Introduction

This compound is part of a larger family of cyclolinopeptides, which are hydrophobic cyclic peptides.[1][2] Accurate and reliable quantification of this compound is crucial for quality control of flaxseed-based products, pharmacological studies, and potential therapeutic applications. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of these compounds.[2][3] This document outlines a reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.

Experimental Protocols

This section details the necessary equipment, reagents, and step-by-step procedures for the HPLC analysis of this compound.

Apparatus and Materials

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or Binary Pump

-

Autosampler

-

Column Compartment with temperature control

-

Diode Array Detector (DAD) or UV-Vis Detector

-

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.45 µm PTFE)

-

HPLC vials

Reagents and Chemicals

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Methanol (HPLC grade)

-

This compound standard (of known purity)

-

Flaxseed oil or sample containing this compound

Standard Solution Preparation

-

Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent such as methanol or a mixture of methanol and water.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to construct a calibration curve. A typical concentration range for calibration curves for cyclolinopeptides is between 10 and 500 µg/mL.[1]

Sample Preparation (from Flaxseed Oil)

-

Extraction: For the extraction of cyclolinopeptides from flaxseed oil, a solid-phase extraction (SPE) method is often employed to separate the peptides from the lipid matrix.[1] Silica gel 60 is a suitable sorbent for this purpose.[1]

-

Dissolution: The extracted residue containing the cyclolinopeptides is dissolved in the mobile phase or a compatible solvent.

-

Filtration: The final sample solution should be filtered through a 0.45 µm syringe filter before injection into the HPLC system to remove any particulate matter.[4]

HPLC Conditions

The following table summarizes a typical set of HPLC conditions for the analysis of this compound and other cyclolinopeptides. The use of a phenyl-hexyl stationary phase has been shown to provide complete resolution of major cyclolinopeptides.[5]

| Parameter | Condition |

| Column | Kinetex™ Phenyl-Hexyl (or equivalent, e.g., ZORBAX Eclipse XDB-C18) |

| Mobile Phase | A: Water, B: Acetonitrile or Methanol (Gradient or Isocratic) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 °C[6] |

| Injection Volume | 5 - 20 µL |

| Detection Wavelength | 214 nm (for peptide bonds), 244 nm (for phenylalanine), 280 nm (for tryptophan)[1][6] |

Note: The mobile phase composition and gradient program should be optimized to achieve the best separation for the specific sample matrix. An isocratic mobile phase of 70% methanol and 30% water has been used for the separation of cyclolinopeptides.[6]

Data Analysis

-

Identification: The identification of this compound in a sample chromatogram is achieved by comparing its retention time with that of the pure standard.

-

Quantification: The concentration of this compound in the sample is determined by constructing a calibration curve from the peak areas of the working standard solutions. The peak area of this compound in the sample is then used to calculate its concentration based on the calibration curve.

Quantitative Data Summary

The following table summarizes quantitative data and chromatographic parameters gathered from various studies on cyclolinopeptide analysis. Specific data for this compound is highlighted where available.

| Parameter | Method 1 | Method 2 |

| Column | ZORBAX Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)[4] | Kinetex™ Phenyl-Hexyl[5] |

| Mobile Phase | Acetonitrile and Water (gradient)[4] | Acetonitrile and Water (gradient)[6] |

| Flow Rate | Not specified | 0.5 mL/min[6] |

| Detection Wavelength | 214 nm, 244 nm, 280 nm[1] | 214 nm, 260 nm, 280 nm[6] |

| Calibration Curve Range | 10 - 500 µg/mL (for cyclolinopeptides in general)[1] | Not specified |

| Internal Standard | Seg-A[1] | Not specified |

| Retention Order | F < G < C < E < B < A[7] | Not specified |

Note: Detailed quantitative data such as Limit of Detection (LOD) and Limit of Quantification (LOQ) specifically for this compound were not explicitly available in the searched literature. These parameters should be determined during method validation.

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound from a sample matrix.

Caption: Workflow for HPLC analysis of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Identification and quantification of cyclolinopeptides in five flaxseed cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 5. Characterization and complete separation of major cyclolinopeptides in flaxseed oil by reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification and Characterization of the Stability of Hydrophobic Cyclolinopeptides From Flaxseed Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Mass Spectrometry-Based Analysis of Cyclolinopeptide B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclolinopeptide B (CLB) is a cyclic nonapeptide isolated from linseed (flaxseed) and flaxseed oil.[1] It belongs to a class of naturally occurring cyclic peptides known as cyclolinopeptides, which have garnered significant interest in the scientific community due to their diverse biological activities, including immunosuppressive and anticancer effects.[2][3] Mass spectrometry has become an indispensable tool for the qualitative and quantitative analysis of this compound, enabling its identification, sequencing, and quantification in complex matrices.[4] This document provides detailed application notes and protocols for the analysis of this compound using mass spectrometry, intended for researchers, scientists, and professionals in drug development.

Quantitative Data Summary